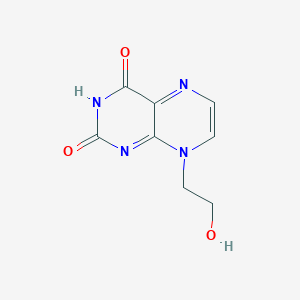

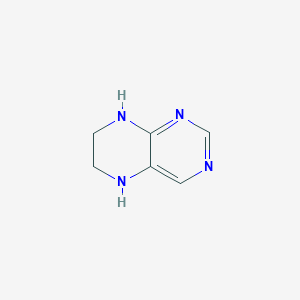

5,6,7,8-Tetrahydropteridine

Descripción general

Descripción

5,6,7,8-Tetrahydropteridine is a chemical compound with the molecular weight of 136.16 . It is used as a cofactor by an enzyme for its activity . It is also a metabolite produced during a metabolic reaction in Escherichia coli .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture that is refluxed on a water bath for 6 hours . The mixture is then cooled to room temperature, poured into cold water, and neutralized with diluted hydrochloric acid to complete precipitation .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4/c1-2-9-6-5 (8-1)3-7-4-10-6/h3-4,8H,1-2H2, (H,7,9,10) . The SMILES representation is C1CNc2ncncc2N1 .

Chemical Reactions Analysis

This compound is involved in the enzymatic reaction catalyzed by 6,7-dihydropteridine reductase . The reaction is This compound + NAD(P)+ = 6,7-dihydropteridine + NAD(P)H + H+ .

Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 146-147°C . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Model Compound for Studying Chemical Reactions

5,6,7,8-Tetrahydropteridine serves as a useful model compound for studying chemical and enzymatic reactions, particularly in relation to tetrahydrofolate derivatives (Whiteley, Drais, & Huennekens, 1969).

Conformational Analysis

Research has been conducted on the absolute configuration and conformation of 5,6,7,8-tetrahydropteridines, contributing to the understanding of their structural properties (Armarego, Waring, & Paal, 1982).

Autoxidation Studies

Studies on the autoxidation of 5,6,7,8-tetrahydropteridines provide insights into the kinetics and mechanisms of their reaction pathways, which is crucial for understanding their stability and reactivity (Blair & Pearson, 1974).

Substrates for Enzymatic Reactions

5,6,7,8-tetrahydropteridines have been identified as substrates for various enzymes like dihydropteridine reductase and horseradish peroxidase, indicating their potential in biochemical applications (Armarego, Ohnishi, & Taguchi, 1986).

Electrochemical Studies

The redox chemistry and electrochemical behavior of reduced this compound species have been examined, providing insights into their electron transfer properties, which are essential for potential applications in electrochemistry (Raghavan & Dryhurst, 1981).

Synthesis Methods

Several studies focus on developing efficient synthesis methods for 5,6,7,8-tetrahydropteridines, which is fundamental for their practical application in scientific research (Whiteley & Webber, 1984).

Cofactor in Enzymatic Reactions

Research shows that certain this compound derivatives can act as cofactors or inhibitors in enzymatic reactions, such as tyrosine hydroxylase, highlighting their biological significance (Toshiharu et al., 1972).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5,6,7,8-Tetrahydropteridine is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

This compound is involved in the folate biosynthesis pathway . It is also a metabolite in Escherichia coli, indicating its role in bacterial metabolism .

Result of Action

Given its role as a cofactor, it is likely to influence the activity of enzymes it interacts with, potentially affecting various cellular processes .

Action Environment

Like many other compounds, factors such as temperature, ph, and presence of other molecules could potentially affect its action .

Análisis Bioquímico

Biochemical Properties

5,6,7,8-Tetrahydropteridine acts as a cofactor for several enzymes, including aromatic amino acid hydroxylases . It interacts with these enzymes to facilitate the conversion of amino acids like phenylalanine, tyrosine, and tryptophan . The nature of these interactions involves the transfer of electrons, enabling the enzymes to carry out their catalytic functions .

Cellular Effects

In cellular processes, this compound influences cell function by impacting cell signaling pathways and gene expression . It plays a role in the metabolic reactions of Escherichia coli, a type of bacteria, indicating its influence on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a cofactor for enzymes, facilitating their catalytic activity . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on its stability and degradation is limited, but it’s known that it’s a reduced form of pteridine

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Propiedades

IUPAC Name |

5,6,7,8-tetrahydropteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAICLIJTRXNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147429 | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydropteridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-78-9 | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydropteridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

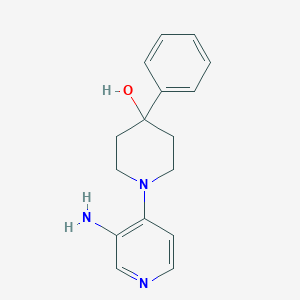

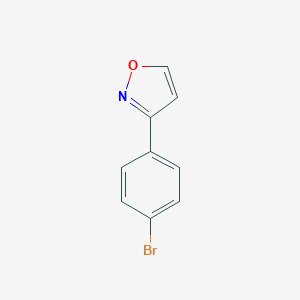

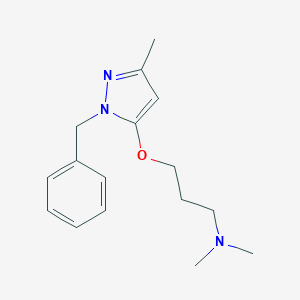

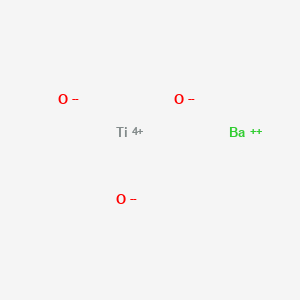

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)